N-[3-chloro-2-(1-piperidinyl)phenyl]-3-methoxybenzamide
Übersicht
Beschreibung
N-[3-chloro-2-(1-piperidinyl)phenyl]-3-methoxybenzamide, also known as BCI-540, is a novel small molecule inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that regulate various physiological processes. Inhibition of FAAH has been shown to increase endocannabinoid levels, leading to potential therapeutic benefits for a range of conditions, including pain, anxiety, and inflammation.
Wirkmechanismus
N-[3-chloro-2-(1-piperidinyl)phenyl]-3-methoxybenzamide works by inhibiting FAAH, which leads to increased levels of endocannabinoids in the body. Endocannabinoids bind to cannabinoid receptors in the brain and throughout the body, leading to various physiological effects. Inhibition of FAAH has been shown to enhance the analgesic and anti-inflammatory effects of endocannabinoids, as well as reduce anxiety and improve mood.
Biochemical and Physiological Effects
In addition to its effects on endocannabinoid levels, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to increase the levels of the neurotransmitter dopamine in the brain, which may contribute to its potential use in treating substance abuse disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-chloro-2-(1-piperidinyl)phenyl]-3-methoxybenzamide in lab experiments is its selectivity for FAAH. Unlike other compounds that inhibit multiple enzymes involved in endocannabinoid metabolism, this compound specifically targets FAAH. This allows for more precise modulation of endocannabinoid levels and reduces the potential for off-target effects.
One limitation of using this compound is its relatively low potency compared to other FAAH inhibitors. This may require higher doses or longer treatment times to achieve desired effects. Additionally, as with any small molecule inhibitor, there is the potential for non-specific binding to other proteins or enzymes, which could lead to off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on N-[3-chloro-2-(1-piperidinyl)phenyl]-3-methoxybenzamide and other FAAH inhibitors. One area of interest is the development of more potent and selective inhibitors, which could lead to improved therapeutic efficacy and reduced off-target effects. Another area of interest is the investigation of the role of endocannabinoids and FAAH in various disease states, such as chronic pain, anxiety disorders, and substance abuse disorders. Finally, there is potential for the development of novel drug delivery systems for FAAH inhibitors, such as targeted nanoparticles or liposomes, which could improve their pharmacokinetic properties and enhance their therapeutic potential.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-2-(1-piperidinyl)phenyl]-3-methoxybenzamide has been extensively studied for its potential therapeutic applications. In preclinical studies, it has been shown to have analgesic, anxiolytic, and anti-inflammatory effects. It has also been investigated for its potential use in treating substance abuse disorders, as endocannabinoids have been implicated in the reward pathways of the brain.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-piperidin-1-ylphenyl)-3-methoxybenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-15-8-5-7-14(13-15)19(23)21-17-10-6-9-16(20)18(17)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHNVZWWBVSLPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.